molecular formula C18H15FN4O B2459802 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172082-21-1

2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Katalognummer B2459802
CAS-Nummer: 1172082-21-1
Molekulargewicht: 322.343
InChI-Schlüssel: FTJZDVQXMONOLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, also known as MPB-111, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

The metabolism and disposition of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, have been studied in humans. These studies help understand how similar fluoro-benzamide derivatives are metabolized and eliminated in the body. For instance, the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy male subjects. The elimination of drug-related material occurred principally via the feces, with urinary excretion accounting for a minor proportion of total radioactivity. This suggests that similar compounds, including 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, might have a significant fecal elimination route. Moreover, SB-649868 was extensively metabolized, with only negligible amounts excreted unchanged, indicating that metabolism plays a crucial role in the disposition of such compounds (Renzulli et al., 2011).

Pharmacokinetic Studies

Pharmacokinetic studies of similar compounds provide insights into the absorption, distribution, metabolism, and excretion (ADME) of fluoro-benzamide derivatives. For example, the study on the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, in healthy humans showed that after oral administration, the compound was readily and almost completely absorbed. This indicates that compounds with a similar structure to this compound could have high oral bioavailability, making them potentially effective for oral therapeutic applications. Moreover, the identification of major metabolites and metabolic pathways in such studies aids in understanding the metabolic stability and potential drug-drug interactions of these compounds (Mamaril-Fishman et al., 2014).

Targeted Radiotracer Imaging in Cancer

Fluorinated compounds, like this compound, hold promise for targeted radiotracer imaging in cancer research. For instance, fluorine-18 labeled compounds have been evaluated for their potential in PET imaging to assess tumor metabolism and receptor occupancy, providing a non-invasive means to study tumor biology and response to therapy in vivo. This suggests that derivatives of this compound could be developed as novel PET tracers for cancer diagnosis and monitoring (Dunphy et al., 2018).

Eigenschaften

IUPAC Name

2-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJZDVQXMONOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.